![molecular formula C23H21NO3S B5698223 N-[2-(dibenzo[b,d]furan-2-yl)ethyl]-2-methoxy-4-(methylsulfanyl)benzamide](/img/structure/B5698223.png)
N-[2-(dibenzo[b,d]furan-2-yl)ethyl]-2-methoxy-4-(methylsulfanyl)benzamide
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Overview
Description
N-[2-(dibenzo[b,d]furan-2-yl)ethyl]-2-methoxy-4-(methylsulfanyl)benzamide is a complex organic compound that features a dibenzofuran moiety, a methoxy group, and a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dibenzo[b,d]furan-2-yl)ethyl]-2-methoxy-4-(methylsulfanyl)benzamide typically involves multiple steps, starting with the preparation of the dibenzofuran core. One common method involves the cyclization of substituted biphenyls or the O-arylation of substituted phenols followed by cyclization .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dibenzo[b,d]furan-2-yl)ethyl]-2-methoxy-4-(methylsulfanyl)benzamide can undergo various chemical reactions, including:
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Halogenating agents, Friedel-Crafts acylation reagents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives, acylated products.
Scientific Research Applications
N-[2-(dibenzo[b,d]furan-2-yl)ethyl]-2-methoxy-4-(methylsulfanyl)benzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[2-(dibenzo[b,d]furan-2-yl)ethyl]-2-methoxy-4-(methylsulfanyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dibenzofuran moiety can intercalate with DNA, while the benzamide group can form hydrogen bonds with amino acid residues in proteins, modulating their activity . The methoxy and methylsulfanyl groups can enhance the compound’s lipophilicity and membrane permeability, facilitating its cellular uptake .
Comparison with Similar Compounds
Similar Compounds
Dibenzofuran: A simpler analog with similar aromatic properties but lacking the additional functional groups.
N-[2-(dibenzo[b,d]furan-2-yl)ethyl]-2-methylbenzamide: Similar structure but without the methoxy and methylsulfanyl groups.
2-(dibenzo[b,d]furan-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Contains a dibenzofuran core but with different substituents.
Uniqueness
N-[2-(dibenzo[b,d]furan-2-yl)ethyl]-2-methoxy-4-(methylsulfanyl)benzamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxy and methylsulfanyl groups enhances its versatility in synthetic applications and its potential as a bioactive compound .
Properties
IUPAC Name |
N-(2-dibenzofuran-2-ylethyl)-2-methoxy-4-methylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO3S/c1-26-22-14-16(28-2)8-9-18(22)23(25)24-12-11-15-7-10-21-19(13-15)17-5-3-4-6-20(17)27-21/h3-10,13-14H,11-12H2,1-2H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJAXPNDODZCZNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)SC)C(=O)NCCC2=CC3=C(C=C2)OC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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